
(2-Bromo-6-nitrophenyl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-6-nitrophenyl)methanamine hydrochloride is an organic compound with the molecular formula C7H8BrClN2O2 and a molecular weight of 267.51 g/mol . This compound is characterized by the presence of a bromine atom, a nitro group, and an amine group attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-nitrophenyl)methanamine hydrochloride typically involves the bromination of 2-nitrotoluene followed by amination. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The intermediate product is then subjected to amination using ammonia or an amine source under controlled conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-6-nitrophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: (2-Bromo-6-aminophenyl)methanamine.
Oxidation: Corresponding nitroso or nitro derivatives.
Aplicaciones Científicas De Investigación
(2-Bromo-6-nitrophenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2-Bromo-6-nitrophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The bromine and nitro groups can participate in various biochemical pathways, influencing enzyme activity and protein function. The compound’s amine group allows it to form hydrogen bonds and electrostatic interactions with biological molecules, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
(2-Bromo-4-methyl-6-nitrophenol): Similar structure but with a methyl group instead of an amine group.
(6-Bromopyridin-2-yl)methanamine hydrochloride: Contains a pyridine ring instead of a benzene ring.
(4-Bromo-2,6-difluorophenyl)methanamine hydrochloride: Contains fluorine atoms instead of a nitro group.
Uniqueness
(2-Bromo-6-nitrophenyl)methanamine hydrochloride is unique due to its specific combination of bromine, nitro, and amine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C7H8BrClN2O2 |
|---|---|
Peso molecular |
267.51 g/mol |
Nombre IUPAC |
(2-bromo-6-nitrophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H7BrN2O2.ClH/c8-6-2-1-3-7(10(11)12)5(6)4-9;/h1-3H,4,9H2;1H |
Clave InChI |
MGMCHDKPKNHAHV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Br)CN)[N+](=O)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


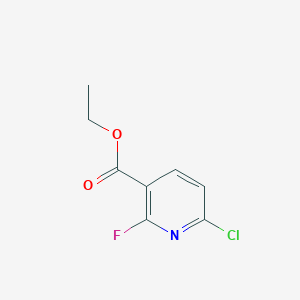
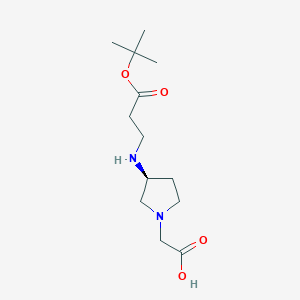
amine](/img/structure/B13002402.png)
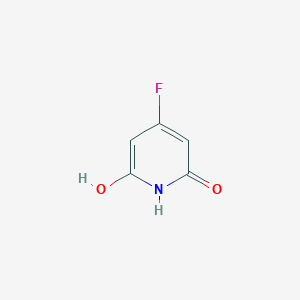

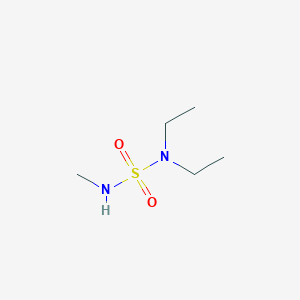

![3-Chloro-5,8-dimethyl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide](/img/structure/B13002436.png)

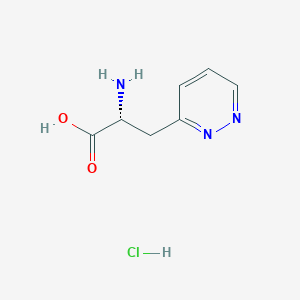
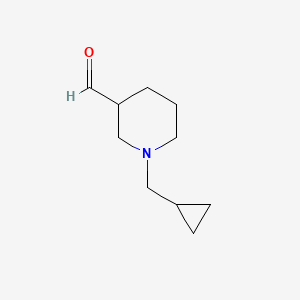
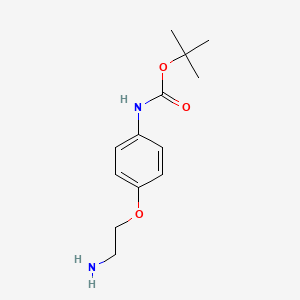
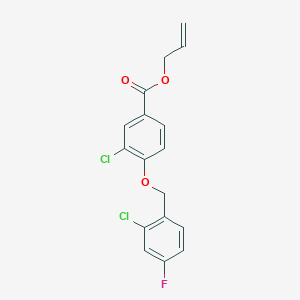
![4-((7-Oxofuro[2,3-c]pyridin-6(7H)-yl)methyl)benzoic acid](/img/structure/B13002469.png)
